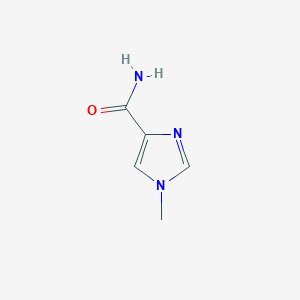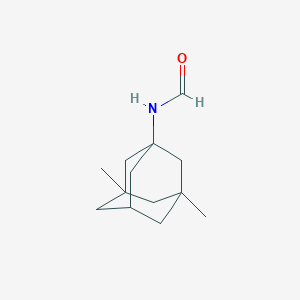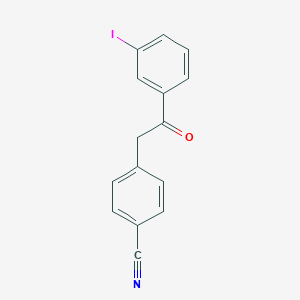
2-(4-Cyanophenyl)-3'-iodoacetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the use of protecting groups and selective reactions. For example, the [1-cyano-2-(2-iodophenyl)]ethylidene group is used as an acetal-protecting group for carbohydrate thioglycoside donors, introduced under mild conditions and compatible with a variety of other protecting groups . Although the synthesis of 2-(4-Cyanophenyl)-3'-iodoacetophenone is not explicitly described, similar methodologies could potentially be applied, considering the reactivity of the iodo and cyano groups in facilitating coupling reactions.
Molecular Structure Analysis
The molecular structure of 2-(4-Cyanophenyl)-3'-iodoacetophenone would include a planar cyanophenyl group due to the sp2 hybridization of the carbon atoms in the aromatic ring and the nitrile group. The iodoacetophenone part would add significant molecular weight and could influence the compound's reactivity due to the heavy iodine atom. The ketone functionality is a key site for reactions such as enolization, as seen in the photoenolization of 2-methylacetophenone .
Chemical Reactions Analysis
Chemical reactions involving ketones, such as 2-(4-Cyanophenyl)-3'-iodoacetophenone, often include enolization and subsequent reactions of the enol form. The photoenolization of 2-methylacetophenone provides insights into the reaction sequence and the formation of enol isomers . By analogy, 2-(4-Cyanophenyl)-3'-iodoacetophenone could undergo similar photoenolization under appropriate conditions, leading to a mixture of Z- and E-enol isomers.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-Cyanophenyl)-3'-iodoacetophenone can be inferred from the functional groups present in the molecule. The ketone group would contribute to the compound's ability to form hydrogen bonds with solvents or other molecules, affecting its solubility and boiling point. The presence of the iodine atom would increase the molecular weight and possibly the density of the compound. The cyano group could add to the compound's polarity, influencing its behavior in different solvents and its reactivity in nucleophilic addition reactions.
科学的研究の応用
1. Structural Studies of a Liquid Crystalline Compound
- Application Summary: This compound has been used in the study of liquid crystalline compounds. The crystal and molecular structure of the title nematogen (1), has been determined by an X-ray analysis .
- Methods of Application: The geometry around the boron atom is planar, and the plane defined by O2BC is parallel to the phenyl ring bonded to the boron atom. The angle between two phenyl rings is 74.3° .
- Results: The molecules are in their most extended conformation, with nearest neighbors oriented antiparallel to each other .
2. Catalytic Mitsunobu Reaction
- Application Summary: Ethyl 2-arylhydrazinecarboxylates can work as organocatalysts for Mitsunobu reactions because they provide ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine .
- Methods of Application: First, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate has been identified as a potent catalyst, and the reactivity of the catalytic Mitsunobu reaction was improved through strict optimization of the reaction conditions .
- Results: The use of atmospheric oxygen as a sacrificial oxidative agent along with the iron catalyst is convenient and safe from the viewpoint of green chemistry .
3. Synthesis and Characterization of a New Multifunctional MBH Adduct Ligand
- Application Summary: A new multifunctional MBH adduct ligand Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate (L ” x) and its corresponding metal complexes with Cr 3+, Co 3+, Ni 2+, Mn 2+, and Cu 2+ ions have been synthesized and characterized .
- Methods of Application: The synthesis and characterization of this new multifunctional MBH adduct ligand involved the use of various metal ions .
- Results: The results of this research have not been detailed in the source .
4. Anticancer Applications
- Application Summary: This compound has been used in the design and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones .
- Methods of Application: The cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone allows rapid single-step sustainable syntheses of 4-cyanophenyl-2-hydrazinylthiazoles libraries .
- Results: All show anticancer efficacy against HCT-116 and MCF-7 carcinoma cell lines with the majority being more active than cisplatin positive controls .
5. Organic Electronics
- Application Summary: This compound has been used in the synthesis of new fluorescent materials for organic light-emitting diodes (OLED) applications .
- Methods of Application: The structure of the main skeleton, 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (TT-CN), along with the structure of its precursor, the monoketone 4-(2-bromoacetyl)-benzonitrile, were clarified by single-crystal X-ray diffraction .
- Results: They exhibited mega Stokes shifts between 113 and 177 nm, except for TT-TPE and TT-CN, and showed positive solvatochromic behavior from blue to orange with increasing solvent polarity and dual emission both at solid-state and in solution .
6. Perylene Microcrystals
- Application Summary: This compound has been used in the doping of perylene microcrystals .
- Methods of Application: The intense π–π stacking interactions between perylene monomers were suppressed by doping .
- Results: The ETTA@Pe MCs exhibited a significantly enhanced ECL signal as compared to that of perylene microcrystals (Pe MCs) in the presence of S2O82− as a co-reactant .
4. Anticancer Applications
- Application Summary: This compound has been used in the design and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones .
- Methods of Application: The cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone allows rapid single-step sustainable syntheses of 4-cyanophenyl-2-hydrazinylthiazoles libraries .
- Results: All show anticancer efficacy against HCT-116 and MCF-7 carcinoma cell lines with the majority being more active than cisplatin positive controls .
5. Organic Electronics
- Application Summary: This compound has been used in the synthesis of new fluorescent materials for organic light-emitting diodes (OLED) applications .
- Methods of Application: The structure of the main skeleton, 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (TT-CN), along with the structure of its precursor, the monoketone 4-(2-bromoacetyl)-benzonitrile, were clarified by single-crystal X-ray diffraction .
- Results: They exhibited mega Stokes shifts between 113 and 177 nm, except for TT-TPE and TT-CN, and showed positive solvatochromic behavior from blue to orange with increasing solvent polarity and dual emission both at solid-state and in solution .
6. Perylene Microcrystals
- Application Summary: This compound has been used in the doping of perylene microcrystals .
- Methods of Application: The intense π–π stacking interactions between perylene monomers were suppressed by doping .
- Results: The ETTA@Pe MCs exhibited a significantly enhanced ECL signal as compared to that of perylene microcrystals (Pe MCs) in the presence of S2O82− as a co-reactant .
Safety And Hazards
特性
IUPAC Name |
4-[2-(3-iodophenyl)-2-oxoethyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10INO/c16-14-3-1-2-13(9-14)15(18)8-11-4-6-12(10-17)7-5-11/h1-7,9H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIRGKMPNXIDIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)CC2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642329 |
Source


|
| Record name | 4-[2-(3-Iodophenyl)-2-oxoethyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyanophenyl)-3'-iodoacetophenone | |
CAS RN |
146653-53-4 |
Source


|
| Record name | 4-[2-(3-Iodophenyl)-2-oxoethyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

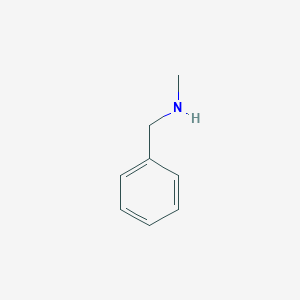
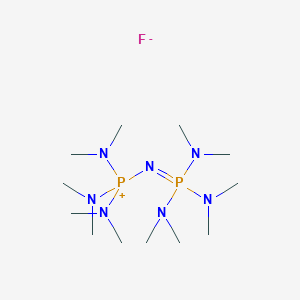
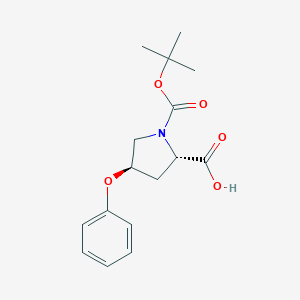

![1-[(2R)-3-Hydroxy-2-methylpropanoyl]-L-proline](/img/structure/B140833.png)
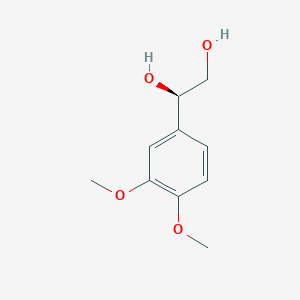
![2-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B140835.png)
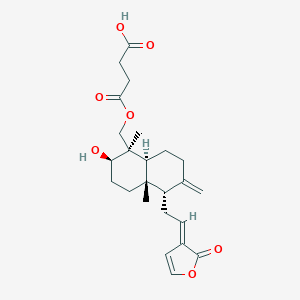
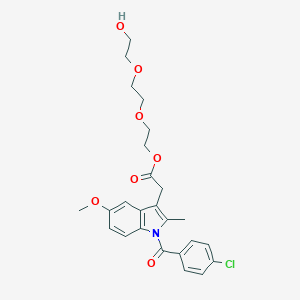
![Methyl 2-[(1H-benzimidazol-2-yl)methoxy]benzoate](/img/structure/B140843.png)

